molecular formula C8H3ClF2N2O B13177772 2-Chloro-6,8-difluoroquinazolin-4-ol

2-Chloro-6,8-difluoroquinazolin-4-ol

Cat. No.: B13177772
M. Wt: 216.57 g/mol
InChI Key: AYJQTYWJALDBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-difluoroquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and substitution reactions to form the quinazoline core . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-difluoroquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6,8-difluoroquinazolin-4-ol include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the quinazoline core can enhance its stability and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H3ClF2N2O

Molecular Weight

216.57 g/mol

IUPAC Name

2-chloro-6,8-difluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3ClF2N2O/c9-8-12-6-4(7(14)13-8)1-3(10)2-5(6)11/h1-2H,(H,12,13,14)

InChI Key

AYJQTYWJALDBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.